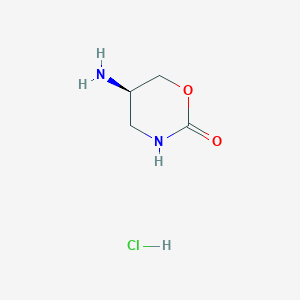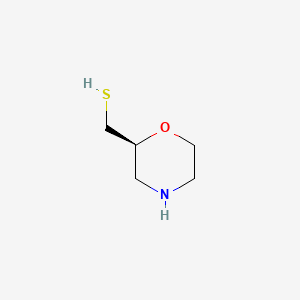
(S)-Morpholin-2-ylmethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Morpholin-2-ylmethanethiol is an organic compound that features a morpholine ring with a thiol group attached to the methylene carbon adjacent to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-ylmethanethiol typically involves the reaction of morpholine with a thiolating agent. One common method is the reaction of morpholine with methanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
化学反応の分析
Types of Reactions
(S)-Morpholin-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
(S)-Morpholin-2-ylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of thiol-based redox biology.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Morpholin-2-ylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in biological and medicinal research.
類似化合物との比較
Similar Compounds
Morpholine: Lacks the thiol group, making it less reactive in certain chemical reactions.
Methanethiol: Lacks the morpholine ring, limiting its applications in complex molecule synthesis.
Thiomorpholine: Similar structure but with different reactivity due to the sulfur atom in the ring.
Uniqueness
(S)-Morpholin-2-ylmethanethiol is unique due to the presence of both the morpholine ring and the thiol group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
特性
分子式 |
C5H11NOS |
|---|---|
分子量 |
133.21 g/mol |
IUPAC名 |
[(2S)-morpholin-2-yl]methanethiol |
InChI |
InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2/t5-/m0/s1 |
InChIキー |
CNGZTXTYUFPYRC-YFKPBYRVSA-N |
異性体SMILES |
C1CO[C@@H](CN1)CS |
正規SMILES |
C1COC(CN1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


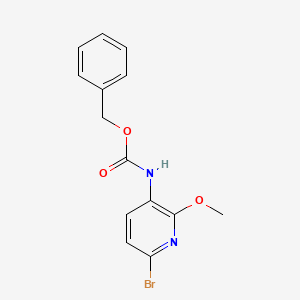
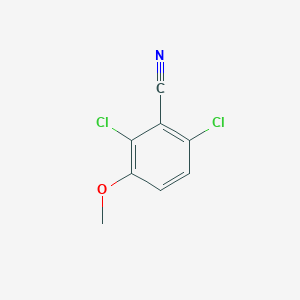
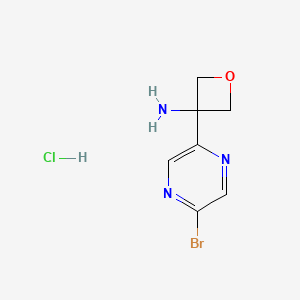


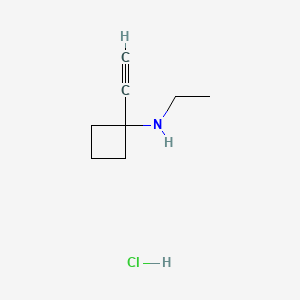
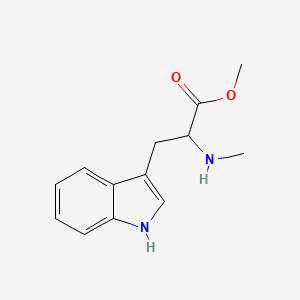
![Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate](/img/structure/B13500150.png)
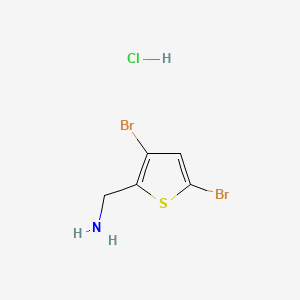


![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)

